molecular formula C12H16O4 B14217243 Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester CAS No. 830345-67-0

Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester

Cat. No.: B14217243
CAS No.: 830345-67-0
M. Wt: 224.25 g/mol
InChI Key: GYSCULHMTULJGT-UHFFFAOYSA-N
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Description

Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester is a chemical compound with a complex structure It is an ester derivative of propanoic acid, featuring a hydroperoxy group and a phenylethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester typically involves the esterification of 2-hydroperoxy-2-methylpropanoic acid with 2-phenylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form peroxy acids or other oxidized derivatives.

    Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced products.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Peroxy acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: New ester derivatives or amides.

Scientific Research Applications

Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, influencing cellular processes and signaling pathways. The ester moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, 2-phenylethyl ester: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.

    Propanoic acid, 2-phenylethyl ester: Similar ester structure but without the methyl and hydroperoxy groups, resulting in different chemical properties.

Uniqueness

Propanoic acid, 2-hydroperoxy-2-methyl-, 2-phenylethyl ester is unique due to the presence of the hydroperoxy group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

830345-67-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

2-phenylethyl 2-hydroperoxy-2-methylpropanoate

InChI

InChI=1S/C12H16O4/c1-12(2,16-14)11(13)15-9-8-10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3

InChI Key

GYSCULHMTULJGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCC1=CC=CC=C1)OO

Origin of Product

United States

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